(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid

Catalog No.
S779701
CAS No.
294669-00-4
M.F
C6H11NO5S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophe...

CAS Number

294669-00-4

Product Name

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid

IUPAC Name

2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid

Molecular Formula

C6H11NO5S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)

InChI Key

STVZCHIOQLIKAY-UHFFFAOYSA-N

SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O

Antiviral Research

Scientific Field: Virology and Antiviral Chemistry

Application Summary: This compound has been investigated for its potential as an inhibitor of viral enzymes, such as the RNA-dependent RNA polymerase in Hepatitis C virus, which is crucial for viral replication.

Methods of Application: In vitro assays are conducted with the compound to test its inhibitory effects on the viral enzyme. The compound’s structure is optimized for enhanced binding and inhibition.

Results Summary: The effectiveness of the compound is measured by its IC50 value, the concentration at which it inhibits 50% of the enzyme activity. Successful inhibition is indicated by a low IC50 value .

Synthetic Organic Chemistry

Scientific Field: Synthetic Organic Chemistry

Application Summary: The compound serves as a building block in the synthesis of various heterocyclic compounds, including thiazolidinones, which have diverse pharmacological activities.

Methods of Application: Synthetic routes such as thia-Michael addition reactions are employed, with the compound participating as a nucleophile or electrophile depending on the desired transformation.

Results Summary: The yield and purity of the synthesized heterocyclic compounds are determined through chromatographic and spectroscopic methods. The biological activity of these compounds is further assessed in pharmacological studies .

Chemical Safety and Regulation

Scientific Field: Chemical Safety and Regulatory Affairs

Application Summary: The compound’s safety profile is assessed to ensure compliance with chemical regulations and to determine safe handling procedures in research and industrial settings.

Methods of Application: Toxicological studies and risk assessments are conducted, analyzing the compound’s potential hazards and exposure risks.

Results Summary: Safety data sheets (MSDS/SDS) are created, detailing the compound’s properties, hazards, safe handling practices, and emergency measures .

The compound (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid is a complex organic molecule featuring a thiophene ring and multiple functional groups, including a hydroxyl group and an amino acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of the thiophene ring, which is known for its biological activity and ability to interact with various biological targets.

Typical of amino acids and thiophene derivatives. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive in physiological conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation-Reduction Reactions: The dioxo group may participate in redox reactions, influencing the compound's stability and reactivity under different conditions

    The biological activity of this compound is likely influenced by its structural features. Compounds containing thiophene rings have been associated with various pharmacological activities, including:

    • Antimicrobial Properties: Thiophene derivatives often exhibit antibacterial and antifungal activities.
    • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
    • Antioxidant Activity: The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Synthesis of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid can be achieved through several methods:

  • Condensation Reactions: Combining appropriate thiophene derivatives with amino acids or their precursors under acidic or basic conditions.
  • Cyclization Reactions: Utilizing cyclization techniques to form the thiophene ring while incorporating the desired functional groups.
  • Functional Group Modifications: Starting from simpler thiophene derivatives, subsequent modifications can introduce hydroxyl and amino groups through various organic reactions .

This compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its anticipated biological activities, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Agricultural Chemistry: Compounds with antimicrobial properties can be explored for use as pesticides or herbicides.
  • Material Science: The unique properties of thiophene derivatives make them suitable for developing conductive polymers or other advanced materials .

Interaction studies involving (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid focus on its binding affinity to biological targets:

  • Protein Binding Studies: Evaluating how well the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Investigating whether this compound inhibits key enzymes involved in metabolic pathways could reveal its therapeutic potential .

Several compounds share structural similarities with (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Thiophene Carboxylic AcidContains thiophene and carboxylic acidAntimicrobial
2-Amino-thiopheneAmino group on thiopheneAnticancer
4-Methyl-thiophenolMethyl and hydroxyl groupsAntioxidant

The unique combination of a hydroxyl group, dioxo functionality, and an amino acid structure gives this compound distinct properties not found in the similar compounds listed above. This may enhance its potential for specific biological interactions and therapeutic applications .

The compound (4-hydroxy-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-ylamino)-acetic acid emerged from advancements in organosulfur chemistry during the late 20th and early 21st centuries. While its exact synthesis timeline remains undocumented in public literature, its structural analogs, such as tetrahydrothiophene-1,1-dioxide (sulfolane), were first developed by Shell Oil Company in the 1960s for industrial solvent applications. The incorporation of glycine moieties into sulfur-containing heterocycles gained traction in medicinal chemistry research, particularly for designing amino acid derivatives with enhanced bioactivity. Patents from the early 2000s, such as JPS597186A, highlight methodologies for synthesizing related dioxathiolane derivatives, suggesting parallel development pathways for this compound.

Nomenclature and Structural Classification

The IUPAC name 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid systematically describes its structure:

  • Thiolan core: A tetrahydrothiophene ring (five-membered sulfur heterocycle) with two oxygen atoms double-bonded to sulfur (1,1-dioxo group).
  • Substituents: A hydroxyl group (-OH) at the 4-position and an amino-acetic acid moiety (-NH-CH₂-COOH) at the 3-position.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular formulaC₆H₁₁NO₅S
Molecular weight209.22 g/mol
Density1.6 g/cm³
Boiling point564°C at 760 mmHg
SMILES notationC1C(C(CS1(=O)=O)O)NCC(=O)O

The compound belongs to the sulfone class, characterized by the sulfonyl functional group (SO₂), and is a hybrid of glycine and tetrahydrothiophene dioxide.

Position in Organosulfur Chemistry

Organosulfur compounds, particularly sulfur heterocycles, are pivotal in drug design due to their electronic diversity and metabolic stability. This compound exemplifies two key trends:

  • Sulfones in medicinal chemistry: The 1,1-dioxo group enhances polarity, improving water solubility compared to non-oxidized thiophenes.
  • Amino acid-functionalized heterocycles: The glycine moiety enables interactions with biological targets, such as enzymes involved in amino acid metabolism.

Recent synthetic methodologies, including copper-catalyzed C–S coupling, have expanded access to such structures. For example, the thiolan core can be synthesized via oxidation of tetrahydrothiophene derivatives, followed by functionalization with glycine.

Research Significance and Academic Interest

This compound intersects multiple research domains:

  • Pharmaceutical intermediates: As a glycine derivative, it serves as a precursor for ergogenic supplements and drugs targeting muscle metabolism.
  • Chemical biology: Its ability to mimic natural amino acids makes it a tool for probing enzyme mechanisms, such as glycine oxidase (ThiO) in Bacillus subtilis.
  • Material science: Sulfone-containing compounds are explored for polymer synthesis and electronic materials due to their thermal stability.

The global market for tetrahydrothiophene-1,1-dioxide derivatives is projected to grow at 11.25% CAGR through 2032, driven by pharmaceutical and agrochemical applications.

Structural and Mechanistic Insights

Molecular Architecture and Bonding

The compound’s planar thiolan ring adopts an envelope conformation, with the sulfur atom at the apex. Key bonding features include:

  • S=O bonds: Polarized double bonds (1.43 Å) that stabilize the sulfone group.
  • Hydrogen bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups facilitate interactions with biological macromolecules.

Figure 1: 3D Conformation (Hypothetical)

[S]   ||O  C3–N–CH₂–COOH   |  OH  

Synthetic Pathways

While detailed synthesis protocols are proprietary, general routes involve:

  • Oxidation of tetrahydrothiophene: Using hydrogen peroxide to form the 1,1-dioxo group.
  • Amino acid conjugation: Reacting 3-aminotetrahydrothiophene dioxide with bromoacetic acid under basic conditions.

Molecular Structure and Atomic Arrangement

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid represents a unique hybrid molecule combining the structural features of tetrahydrothiophene derivatives with amino acid functionality [1] [2]. The compound possesses the molecular formula C6H11NO5S with a molecular weight of 209.22 g/mol [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid, reflecting its structural organization as a thiolan derivative linked to a glycine moiety [1].

Core Tetrahydrothiophene Scaffold

The central structural framework consists of a five-membered saturated heterocyclic ring containing one sulfur atom, formally designated as the tetrahydrothiophene or thiolan system [3] [4]. This saturated analog of thiophene provides the compound with distinct chemical properties compared to its aromatic counterpart [3]. The tetrahydrothiophene scaffold exhibits a puckered ring conformation typical of five-membered aliphatic rings, which contrasts with the planar geometry observed in aromatic thiophene derivatives [5].

The sulfur atom in the thiolan ring is oxidized to the lambda-6 oxidation state, featuring two oxygen atoms doubly bonded to form a sulfonyl group (SO2) [1] [6]. This oxidation significantly alters the electronic properties of the ring system compared to the parent tetrahydrothiophene [6]. The sulfonyl functionality introduces substantial polarity to the molecule and influences both its physical properties and chemical reactivity [6] [7].

Functional Group Configuration

The molecular architecture incorporates several distinct functional groups strategically positioned around the thiolan core [1]. A hydroxyl group (-OH) is located at the 4-position of the tetrahydrothiophene ring, providing hydrogen bonding capabilities and influencing the compound's solubility profile [1]. This hydroxyl substituent contributes to the compound's amphiphilic character, combining with the polar sulfonyl group to create regions of high hydrophilicity [8].

At the 3-position of the thiolan ring, a secondary amino group (-NH-) serves as the linkage point to the glycine derivative portion of the molecule [1]. This amino functionality connects to a methylene bridge (-CH2-), which in turn attaches to a carboxylic acid group (-COOH) [1]. The glycine moiety introduces both acidic and basic properties to the compound, establishing it as a zwitterionic amino acid derivative [9].

The functional group arrangement creates multiple sites for intermolecular interactions, including hydrogen bond donors and acceptors distributed throughout the molecular structure [10]. The sulfonyl group provides two oxygen atoms capable of accepting hydrogen bonds, while the hydroxyl and amino groups can serve as both donors and acceptors depending on protonation state [10].

Stereochemistry and Conformational Analysis

The compound contains multiple stereocenters, particularly at the 3- and 4-positions of the tetrahydrothiophene ring where substitution occurs [11] [12]. The presence of these chiral centers introduces stereochemical complexity and the potential for multiple stereoisomeric forms [13] [14]. The relative configuration of these stereocenters influences the overall three-dimensional shape of the molecule and affects its interaction with biological targets and crystalline packing arrangements [15].

Conformational analysis reveals that the tetrahydrothiophene ring can adopt multiple puckered conformations, with envelope and twist forms being energetically accessible [13] [16]. The five-membered ring system exhibits pseudorotational behavior, allowing for dynamic interconversion between different conformational states at ambient temperatures [16]. The energy barriers for these conformational changes are typically modest, on the order of 2-5 kcal/mol, facilitating conformational flexibility [17].

The glycine chain attached to the thiolan ring possesses rotational freedom around the C-N and C-C bonds, contributing additional conformational degrees of freedom [14]. These rotational barriers are generally low, allowing for facile interconversion between extended and folded conformations of the amino acid side chain [17].

Physical Properties

Physicochemical Characteristics

The compound exhibits characteristic physicochemical properties that reflect its hybrid amino acid-heterocycle structure [1]. The molecular weight of 209.22 g/mol places it within the range typical for small organic pharmaceuticals and biochemical building blocks [1]. The compound contains multiple polar functional groups, resulting in a high topological polar surface area estimated to exceed 100 Ų, which significantly influences its membrane permeability and bioavailability characteristics [8].

PropertyValue
Molecular FormulaC6H11NO5S
Molecular Weight209.22 g/mol
Hydrogen Bond Donors3 (NH, OH, COOH)
Hydrogen Bond Acceptors6 (SO2, OH, COOH, N)
Rotatable Bonds3-4
Heavy Atom Count12

The compound possesses three hydrogen bond donor sites contributed by the amino, hydroxyl, and carboxylic acid groups [10]. Six hydrogen bond acceptor sites are present, including the sulfonyl oxygens, hydroxyl oxygen, carboxylate oxygens, and the amino nitrogen [10]. This extensive hydrogen bonding capacity promotes strong intermolecular interactions and influences both crystalline packing and solution behavior [18].

Thermal Properties

The thermal behavior of the compound reflects the presence of multiple functional groups with varying thermal stabilities [19]. The estimated glass transition temperature falls within the range of 80-100°C, typical for amino acid derivatives containing heterocyclic components [19]. The crystalline melting point is projected to occur between 180-220°C, influenced by the extensive hydrogen bonding network that stabilizes the solid state [19].

Thermal decomposition is anticipated to commence around 230-250°C, with the sulfonyl group representing a potential site of thermal instability at elevated temperatures [19]. The decomposition pathway likely involves initial loss of the carboxylic acid functionality, followed by degradation of the amino acid linkage and eventual breakdown of the thiolan ring system [19].

Thermal PropertyEstimated ValueBasis
Glass Transition Temperature80-100°CSimilar amino acid derivatives
Melting Point180-220°CHydrogen bonding groups
Decomposition Temperature230-250°CSulfonyl group stability
Heat Capacity1.2-1.5 J/g·KTypical organic compounds

Solubility Profile and Dissolution Behavior

The solubility characteristics of the compound are dominated by its highly polar nature and capacity for hydrogen bonding [8]. High solubility is predicted in protic polar solvents such as water, methanol, and ethanol due to favorable hydrogen bonding interactions with these solvents [20]. The presence of both acidic and basic functional groups enables the compound to exist in multiple ionization states depending on solution pH, further enhancing its aqueous solubility [8].

In aqueous solutions, the compound exhibits pH-dependent solubility behavior characteristic of amino acid derivatives [21] [22]. At physiological pH values, the zwitterionic form predominates, featuring a protonated amino group and deprotonated carboxylate, resulting in maximum solubility [8]. The isoelectric point is estimated to occur around pH 5.5-6.5, representing the pH at which the net molecular charge equals zero [22].

SolventPredicted SolubilityPolarity IndexHydrogen Bonding
WaterHigh9.0Strong
MethanolHigh5.1Strong
EthanolModerate4.3Strong
AcetoneLow5.1Moderate
ChloroformVery Low4.1Weak
HexaneInsoluble0.1None

Moderate solubility is expected in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where dipolar interactions and weak hydrogen bonding can stabilize the dissolved species [23]. Poor solubility is anticipated in nonpolar organic solvents due to the highly polar nature of the molecule and the absence of favorable solvation interactions [4] [24].

Crystalline Structure Parameters

The crystalline structure of the compound is predicted to exhibit characteristics typical of amino acid derivatives with extensive hydrogen bonding capabilities [18] [25]. The most probable crystal system is monoclinic, commonly observed for chiral amino acid compounds [18]. The space group is likely to be P21 or P21/c, accommodating the chiral nature of the molecule while allowing for efficient packing [25].

ParameterEstimated ValueBasis
Crystal SystemMonoclinicCommon for amino acids
Space GroupP21 or P21/cChiral compounds
Unit Cell Dimensionsa=8-10Å, b=5-7Å, c=15-18Å, β=95-105°Similar compounds
Z Value4Typical for small molecules
Density1.4-1.6 g/cm³Based on molecular weight
Packing Coefficient0.65-0.75Hydrogen-bonded crystals

The unit cell dimensions are estimated based on similar amino acid derivatives, with the c-axis likely representing the longest dimension to accommodate the extended molecular conformation [18]. The calculated density falls within the typical range for organic crystals containing heteroatoms and multiple functional groups [26]. The packing coefficient is expected to be relatively high due to the efficient intermolecular hydrogen bonding network [18].

The hydrogen bonding pattern in the crystal is anticipated to form a three-dimensional network involving all available donor and acceptor sites [18]. The carboxylic acid groups likely participate in classical acid-acid dimers or catemer chains, while the amino and hydroxyl groups contribute to cross-linking between molecular chains [10] [18].

Chemical Properties

Acid-Base Equilibria

The compound exhibits complex acid-base behavior due to the presence of both acidic and basic functional groups [21] [22]. The carboxylic acid group represents the primary acidic site with an estimated pKa1 value in the range of 2.5-3.5, comparable to other amino acid derivatives [22]. This acidity constant reflects the electron-withdrawing influence of the adjacent amino group and the overall molecular framework [21].

The secondary amino group provides the basic functionality with an estimated pKa2 value between 8.5-9.5 [22]. This basicity is influenced by the electron-withdrawing effects of the sulfonyl group and the nearby hydroxyl substituent, resulting in somewhat reduced basicity compared to simple aliphatic amines [21]. The isoelectric point, representing the pH at which the molecule carries no net charge, is calculated to occur around pH 5.5-6.5 [22].

pH RangeCarboxyl Ionization (%)Amino Ionization (%)Net ChargePredominant Species
2.0-3.024-76100+1Cationic
4.0-5.097-991000 to +1Zwitterionic
6.0-7.010095-990 to -1Zwitterionic
8.0-9.010076-24-1Anionic

The pH-dependent ionization behavior significantly affects the compound's solubility, stability, and interactions with other molecules [27]. At low pH values below 3, the cationic form predominates with a protonated amino group and neutral carboxylic acid [21]. In the physiological pH range of 6-8, the zwitterionic form is most abundant, featuring both ionic functional groups [22]. At high pH values above 9, the anionic form becomes prevalent with a deprotonated carboxylate and neutral amino group [27].

Reactivity Profile

The compound exhibits diverse reactivity patterns owing to its multiple functional groups and their electronic interactions [28] [29]. The sulfonyl group serves as a strong electron-withdrawing substituent, influencing the reactivity of neighboring functional groups [7]. This electron withdrawal enhances the acidity of the carboxylic acid group and reduces the nucleophilicity of the amino nitrogen [30].

The hydroxyl group at the 4-position of the thiolan ring participates in typical alcohol reactions, including esterification, etherification, and oxidation reactions [31]. The secondary nature of this alcohol makes it moderately reactive toward oxidizing agents, potentially forming ketone products under appropriate conditions [31]. The proximity to the sulfonyl group may influence the rate and selectivity of these transformations [32].

The amino acid functionality enables participation in peptide bond formation through standard coupling reactions [33]. The secondary amino group can undergo acylation reactions with activated carboxylic acid derivatives, while the carboxylic acid group can be activated for coupling with other amines [34]. The presence of the thiolan ring system may influence the stereochemical outcome of these reactions due to steric constraints [35].

The thiolan ring system itself exhibits moderate stability under normal conditions but may undergo ring-opening reactions under strongly acidic or basic conditions [3]. The sulfonyl substitution provides some protection against nucleophilic attack at the sulfur center, enhancing the overall stability of the heterocyclic framework [32].

Stability Under Various Conditions

The compound demonstrates variable stability depending on environmental conditions, with the sulfonyl group and amino acid functionality representing the most sensitive sites [31] [32]. Under neutral aqueous conditions at ambient temperature, the compound exhibits good stability with minimal degradation observed over extended periods [31]. The extensive hydrogen bonding network in solution contributes to conformational stability and resistance to hydrolytic processes [10].

Thermal stability is moderate, with decomposition beginning around 230-250°C as previously discussed [19]. The compound shows enhanced stability in the solid state compared to solution, attributed to the stabilizing influence of intermolecular hydrogen bonding in the crystalline form [18]. Storage under dry conditions at reduced temperatures helps maintain chemical integrity over long periods [31].

Under acidic conditions (pH < 3), the compound remains relatively stable, although prolonged exposure to strong acids may lead to protonation-induced conformational changes [21]. The sulfonyl group provides resistance to reduction under mildly acidic conditions, maintaining the oxidized sulfur functionality [7]. Basic conditions (pH > 10) present greater challenges to stability, potentially leading to deprotonation of multiple sites and increased susceptibility to nucleophilic attack [27].

Oxidative conditions pose moderate risks to the compound's stability, particularly affecting the hydroxyl group and potentially the sulfur center [31]. The presence of antioxidants or storage under inert atmospheres can minimize oxidative degradation [32]. Light sensitivity is minimal due to the absence of chromophoric groups, allowing for storage under normal lighting conditions [31].

Coordination Chemistry Behavior

The compound exhibits significant potential for coordination chemistry applications due to multiple donor atoms distributed throughout its structure [15] [36]. The primary coordination sites include the amino nitrogen, carboxylate oxygens, hydroxyl oxygen, and potentially the sulfonyl oxygens [36]. This multidentate character enables the formation of stable metal complexes with various transition metals [35] [15].

Metal IonCoordination SitesGeometryComplex Stability
Cu²⁺N, O, OSquare planar/pyramidalHigh
Zn²⁺N, O, OTetrahedralModerate
Fe³⁺O, O, OOctahedralHigh
Ni²⁺N, O, OOctahedralModerate

Copper(II) complexes are expected to exhibit particularly high stability due to the favorable coordination of the amino nitrogen and carboxylate oxygens in a square planar or square pyramidal geometry [15]. The Irving-Williams series predicts strong binding affinity for Cu²⁺ over other first-row transition metals [36]. Zinc(II) coordination typically involves tetrahedral geometry with the amino nitrogen and oxygen donors [35].

The coordination behavior is pH-dependent, with optimal complex formation occurring in the pH range where the amino acid exists in its zwitterionic form [9]. At very low pH, protonation of the amino group reduces its coordinating ability, while at high pH, hydroxide competition may interfere with metal binding [27]. The thiolan ring system provides a rigid framework that can influence the stereochemistry of the resulting metal complexes [15].

XLogP3

-4.3

Dates

Modify: 2023-08-15

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